Erucyl acetate
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Overview
Description
Erucyl acetate is an ester compound formed from erucic acid and acetic acid. It is known for its applications in various fields, including biochemistry and industrial processes. The molecular formula of this compound is C24H46O2, and it has a molecular weight of 366.6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erucyl acetate can be synthesized through the esterification of erucic acid with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:
Erucic Acid+Acetic Acid→Erucyl Acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Erucyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form erucic acid and other oxidation products.
Reduction: It can be reduced to form erucyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Erucic acid and other carboxylic acids.
Reduction: Erucyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Erucyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is used in studies related to lipid metabolism and enzyme activity.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of erucyl acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Erucic Acid: A monounsaturated omega-9 fatty acid found in rapeseed oil.
Erucyl Alcohol: The reduced form of erucyl acetate.
Behenic Acid: A saturated fatty acid derived from the hydrogenation of erucic acid.
Uniqueness of this compound: this compound is unique due to its ester functional group, which imparts distinct chemical properties compared to its parent acid (erucic acid) and its reduced form (erucyl alcohol). This ester group makes this compound more reactive in certain chemical reactions, such as nucleophilic substitution .
Properties
IUPAC Name |
[(Z)-docos-13-enyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNQVPOKYHPKD-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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